molecular formula C19H19BrN2O3 B11127878 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B11127878
M. Wt: 403.3 g/mol
InChI Key: PKCFBGYKXPKVIC-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a brominated indole moiety and a dimethoxybenzyl acetamide group, which may contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C19H19BrN2O3

Molecular Weight

403.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C19H19BrN2O3/c1-24-17-6-3-13(9-18(17)25-2)11-21-19(23)12-22-8-7-14-4-5-15(20)10-16(14)22/h3-10H,11-12H2,1-2H3,(H,21,23)

InChI Key

PKCFBGYKXPKVIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Formation of Acetamide: The brominated indole is then reacted with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the acetamide linkage.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Products may include oxidized indole derivatives.

    Reduction: Reduced forms of the compound with hydrogen replacing bromine or reduction of the carbonyl group.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The bromine atom and the dimethoxybenzyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom and the dimethoxybenzyl group may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Biological Activity

2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide, a synthetic compound derived from indole, exhibits significant biological activity. This compound is part of a broader class of indole derivatives known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound is defined by its unique functional groups:

Property Details
Molecular Formula C20H21BrN2O3
Molecular Weight 417.3 g/mol
IUPAC Name This compound
InChI Key LOFISHVEYOTJLR-UHFFFAOYSA-N

The compound features a brominated indole moiety and a dimethoxybenzyl group, which significantly influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The brominated indole moiety can bind to active sites on various enzymes, potentially inhibiting their activity or modulating their functions. The dimethoxybenzyl group may enhance binding affinity and selectivity for certain targets, contributing to its pharmacological effects .

Potential Targets

  • Enzymes: The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptors: It may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Antimicrobial Activity

Research indicates that derivatives of brominated indoles can enhance the efficacy of antibiotics against resistant bacterial strains. For instance, compounds similar to this compound have been shown to potentiate the effects of antibiotics on pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Properties

Studies have highlighted the potential anticancer properties of indole derivatives. The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis positions it as a candidate for cancer therapy .

Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives based on the 6-bromoindole framework significantly increased bacterial sensitivity to antibiotics. This was attributed to the inhibition of bacterial cystathionine γ-synthase (bCSE), which plays a role in antibiotic resistance .

Study 2: Neuropharmacological Potential

Research into the neuropharmacological effects of similar compounds suggests that they may influence neurotransmitter systems, particularly involving serotonin receptors. This could lead to developments in treatments for neurological disorders .

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